molecular formula C15H14O4 B6401453 2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1261967-91-2

2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6401453
CAS No.: 1261967-91-2
M. Wt: 258.27 g/mol
InChI Key: RAVDSRCDDNVPAV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid typically involves the reaction of 4-methoxy-2-methylphenol with salicylic acid derivatives under specific conditions. The reaction may require the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    2-Hydroxy-4-methoxybenzoic acid: Shares similar functional groups but lacks the methyl group on the phenyl ring.

    2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the methoxy group.

    2-Methoxy-4-methylphenol: Contains the methoxy and methyl groups but lacks the carboxylic acid functionality.

Uniqueness: 2-Hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, along with a carboxylic acid group

Properties

IUPAC Name

2-hydroxy-4-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-7-11(19-2)4-6-12(9)10-3-5-13(15(17)18)14(16)8-10/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVDSRCDDNVPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689969
Record name 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-91-2
Record name 3-Hydroxy-4'-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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